molecular formula C20H18N2O4 B2435614 (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide CAS No. 1103514-32-4

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide

Cat. No. B2435614
CAS RN: 1103514-32-4
M. Wt: 350.374
InChI Key: SSSNPQRGHIQWEU-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide, also known as BMVC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Acrylamide in Industry and Food Processing

Acrylamide is a versatile compound with extensive applications in industry, particularly in the production of polymers like polyacrylamide. Polyacrylamide is widely used in processes such as water and wastewater treatment, paper processing, and mining. This compound gained significant attention due to its presence in heat-treated, carbohydrate-rich foods, leading to comprehensive research into its occurrence, chemistry, and toxicology. The research emphasizes the importance of understanding the formation of acrylamide in foods, especially in relation to the Maillard reaction and its link to the amino acid asparagine. This understanding is crucial for assessing the potential health risks associated with dietary acrylamide exposure (Taeymans et al., 2004).

Pharmacokinetics and Toxicity

The pharmacokinetics, metabolism, and toxicological effects of acrylamide have been extensively studied. The compound is known for its neurotoxic properties and potential reproductive, genotoxic, and carcinogenic effects. Research has delved into the metabolism of acrylamide, highlighting the differences in metabolism among humans, rats, and mice. This research is pivotal for developing strategies to mitigate the toxicity of acrylamide and understanding its role in human health (Friedman, 2003).

Antimicrobial Potential of Benzoxazinoids

Benzoxazinoids, which include benzoxazinones and benzoxazolinones, are specialized metabolites with antimicrobial properties. While natural benzoxazinoids show limited potency as antimicrobial agents, the 1,4-benzoxazin-3-one backbone has been identified as a potential scaffold for designing novel antimicrobial compounds. Synthetic derivatives of this compound have exhibited significant activity against pathogenic fungi and bacteria, indicating the potential for further research and development in antimicrobial therapies (de Bruijn et al., 2018).

Analytical Methods and Antioxidant Activity

The analysis and understanding of antioxidant activity are crucial in various scientific fields. Methods such as ABTS and DPPH assays have been used to determine antioxidant capacity, highlighting the importance of accurate analytical methods in studying antioxidants and their implications in fields ranging from food engineering to pharmacy (Ilyasov et al., 2020).

properties

IUPAC Name

1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-21-20(24)16-11-14-4-2-3-5-15(14)22(16)19(23)9-7-13-6-8-17-18(10-13)26-12-25-17/h2-10,16H,11-12H2,1H3,(H,21,24)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSNPQRGHIQWEU-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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